molecular formula C11H12N2O6 B13886392 Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate

Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate

Cat. No.: B13886392
M. Wt: 268.22 g/mol
InChI Key: NCIQJYXOKNRGAR-UHFFFAOYSA-N
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Description

Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate is an organic compound with a complex structure that includes a nitro group, an ester group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate typically involves the esterification of 3-amino-4-nitrobenzoic acid with methyl 2-methoxy-2-oxoacetate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium hydroxide or hydrochloric acid for hydrolysis.

    Substitution: Various electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: 3-amino-4-nitrobenzoic acid.

    Reduction: 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoic acid.

    Substitution: Derivatives with substituted amino groups.

Scientific Research Applications

Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical pathways. The amino group can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(2-methoxy-2-oxoethyl)thio]propionate: Similar structure but with a thioether group instead of an amino group.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and an amino group.

Uniqueness

Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate is unique due to the presence of both a nitro group and an ester group, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C11H12N2O6

Molecular Weight

268.22 g/mol

IUPAC Name

methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate

InChI

InChI=1S/C11H12N2O6/c1-18-10(14)6-12-8-5-7(11(15)19-2)3-4-9(8)13(16)17/h3-5,12H,6H2,1-2H3

InChI Key

NCIQJYXOKNRGAR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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